molecular formula C26H27ClFN3OS B2862267 4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215551-82-8

4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2862267
CAS RN: 1215551-82-8
M. Wt: 484.03
InChI Key: JSOJTWDSGWDBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H27ClFN3OS and its molecular weight is 484.03. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

A study focusing on benzothiazole derivatives investigated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The research showed that these compounds could offer substantial protection against corrosion, attributed to their ability to adsorb onto metal surfaces. This property is significant for extending the lifespan of metal components in industrial applications (Hu et al., 2016).

Antimicrobial and Anti-Inflammatory Properties

Another area of interest is the synthesis and evaluation of benzothiazole-based compounds for antimicrobial and anti-inflammatory applications. For instance, some studies synthesized new compounds with benzothiazole moieties and tested them for antimicrobial activity, showing promising results against various bacterial and fungal strains (Jagtap et al., 2010). Moreover, certain derivatives were found to have anti-inflammatory effects, highlighting the potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antitumor Evaluation

Research on the antitumor activity of benzothiazole derivatives revealed that some compounds exhibited cytotoxic activities against various human cancer cell lines. These findings suggest the potential for these compounds in cancer treatment strategies, particularly as part of targeted therapy approaches (Racané et al., 2006).

Fluorescence Sensing

Benzothiazole derivatives have also been explored for their use in fluorescence sensing, with studies indicating their ability to detect metal ions like Al^3+ and Zn^2+. This application is crucial for environmental monitoring and biomedical imaging, where sensitive and selective detection methods are required (Suman et al., 2019).

Synthesis of Diverse Heterocycles

Finally, benzothiazole-based compounds have served as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are valuable in medicinal chemistry for developing new drugs. These studies demonstrate the versatility of benzothiazole derivatives in synthesizing novel molecules with potential pharmaceutical applications (Darweesh et al., 2016).

properties

IUPAC Name

4-benzyl-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3OS.ClH/c1-29(2)15-6-16-30(26-28-23-14-13-22(27)18-24(23)32-26)25(31)21-11-9-20(10-12-21)17-19-7-4-3-5-8-19;/h3-5,7-14,18H,6,15-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOJTWDSGWDBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.